molecular formula C₂₄H₂₆O₁₀ B1141307 (rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers) CAS No. 768385-57-5

(rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers)

Cat. No.: B1141307
CAS No.: 768385-57-5
M. Wt: 474.46
InChI Key:
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Description

(rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers) is a glucuronide conjugate of enterolactone, a lignan metabolite derived from plant-based foods. Enterolactone is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The glucuronide conjugate is formed in the body through the process of glucuronidation, which enhances the solubility and excretion of enterolactone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (rac-Enterolactone)-O-glucuronide typically involves the glucuronidation of racemic enterolactone. This process can be achieved using glucuronosyltransferase enzymes or chemical methods. The reaction conditions often include the use of activated glucuronic acid derivatives, such as UDP-glucuronic acid, in the presence of suitable catalysts and solvents.

Industrial Production Methods

Industrial production of (rac-Enterolactone)-O-glucuronide may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glucuronide conjugate in large quantities.

Chemical Reactions Analysis

Types of Reactions

(rac-Enterolactone)-O-glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its aglycone form, enterolactone.

    Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety, leading to the formation of different conjugates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Enterolactone.

    Substitution: Various glucuronide conjugates with different functional groups.

Scientific Research Applications

(rac-Enterolactone)-O-glucuronide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of enterolactone metabolites in biological samples.

    Biology: Studied for its role in cellular metabolism and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer prevention and treatment.

    Industry: Utilized in the development of functional foods and nutraceuticals aimed at promoting health and preventing diseases.

Mechanism of Action

The mechanism of action of (rac-Enterolactone)-O-glucuronide involves its interaction with various molecular targets and pathways. Upon ingestion, the compound is metabolized to enterolactone, which exerts its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines and enzymes.

    Anticancer Properties: Modulating cell signaling pathways, inducing apoptosis, and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Enterodiol: Another lignan metabolite with similar health benefits.

    Secoisolariciresinol Diglucoside: A precursor to enterolactone and enterodiol, found in flaxseeds.

    Matairesinol: A lignan that is metabolized to enterolactone in the body.

Uniqueness

(rac-Enterolactone)-O-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and excretion. This modification also influences its bioavailability and biological activity, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

768385-57-5

Molecular Formula

C₂₄H₂₆O₁₀

Molecular Weight

474.46

Synonyms

3-[[Tetrahydro-4-[(3-hydroxyphenyl)methyl]-2-oxo-3-furanyl]methyl]phenyl-β-D-glucopyranosiduronic Acid;  (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-((4-(3-hydroxybenzyl)-2-oxotetrahydrofuran-3-yl)methyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

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